molecular formula C26H16N4 B11963678 Pyrazino[2,3-b]phenazine, 2,3-diphenyl- CAS No. 125309-56-0

Pyrazino[2,3-b]phenazine, 2,3-diphenyl-

Cat. No.: B11963678
CAS No.: 125309-56-0
M. Wt: 384.4 g/mol
InChI Key: FKNLNXDWUUXWRJ-UHFFFAOYSA-N
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Description

Pyrazino[2,3-b]phenazine, 2,3-diphenyl- is a heterocyclic compound that belongs to the class of pyrazinophenazines. This compound is characterized by its fused ring structure, which includes a pyrazine ring and a phenazine ring, both of which are further substituted with phenyl groups at the 2 and 3 positions. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazino[2,3-b]phenazine, 2,3-diphenyl- typically involves the reaction of 2,3-diaminophenazine with different 1,2-diketones. For instance, the reaction of 2,3-diaminophenazine with benzil under reflux conditions in the presence of a suitable solvent can yield the desired compound . Another method involves the nucleophilic substitution of 2,3-dibromomethyl-pyrazino[2,3-b]phenazine with various nucleophiles such as propanol, morpholine, and potassium thiocyanate .

Industrial Production Methods

Industrial production methods for Pyrazino[2,3-b]phenazine, 2,3-diphenyl- are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Pyrazino[2,3-b]phenazine, 2,3-diphenyl- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrazino[2,3-b]phenazine, 2,3-diphenyl- is unique due to its specific substitution pattern with phenyl groups at the 2 and 3 positions. This substitution imparts distinct chemical and physical properties, such as enhanced stability and specific electronic characteristics, making it valuable for various applications in research and industry .

Properties

CAS No.

125309-56-0

Molecular Formula

C26H16N4

Molecular Weight

384.4 g/mol

IUPAC Name

2,3-diphenylpyrazino[2,3-b]phenazine

InChI

InChI=1S/C26H16N4/c1-3-9-17(10-4-1)25-26(18-11-5-2-6-12-18)30-24-16-22-21(15-23(24)29-25)27-19-13-7-8-14-20(19)28-22/h1-16H

InChI Key

FKNLNXDWUUXWRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC4=NC5=CC=CC=C5N=C4C=C3N=C2C6=CC=CC=C6

Origin of Product

United States

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